![molecular formula C8H21AsPbS2 B14387862 Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-41-7](/img/structure/B14387862.png)
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of sulfur, lead, and arsenic atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of dimethyl sulfide with triethylplumbyl chloride and arsenic pentasulfide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the starting materials and products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides and lead-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or lead atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions, often under mild conditions to prevent decomposition.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce simpler sulfides and lead-containing byproducts.
Applications De Recherche Scientifique
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: The compound is investigated for its potential use in materials science, including the development of new polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and lead atoms in the compound can form strong bonds with these targets, altering their activity and function. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane: Similar in structure but with phenyl groups instead of ethyl groups.
Dimethyl(sulfanylidene)[(triethylstannyl)sulfanyl]-lambda~5~-arsane: Contains tin instead of lead.
Dimethyl(sulfanylidene)[(triethylgermyl)sulfanyl]-lambda~5~-arsane: Contains germanium instead of lead.
Uniqueness
Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane is unique due to the presence of lead, which imparts distinct chemical properties and reactivity compared to its tin and germanium analogs. The combination of sulfur, lead, and arsenic atoms also makes it a valuable compound for studying the interactions between these elements in various chemical and biological systems.
Propriétés
Numéro CAS |
89901-41-7 |
|---|---|
Formule moléculaire |
C8H21AsPbS2 |
Poids moléculaire |
463 g/mol |
Nom IUPAC |
dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/C2H7AsS2.3C2H5.Pb/c1-3(2,4)5;3*1-2;/h1-2H3,(H,4,5);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
WONKKQJMZWDPCF-UHFFFAOYSA-M |
SMILES canonique |
CC[Pb](CC)(CC)S[As](=S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


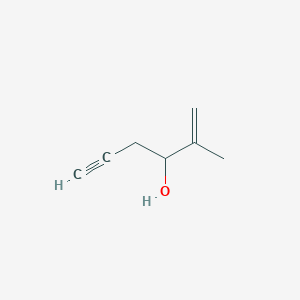
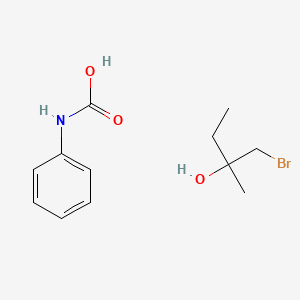

![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
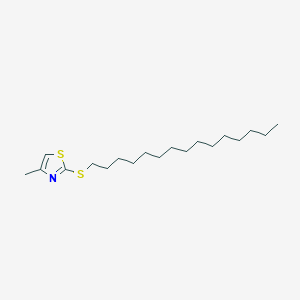
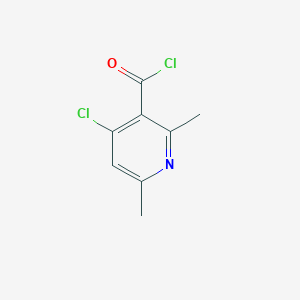
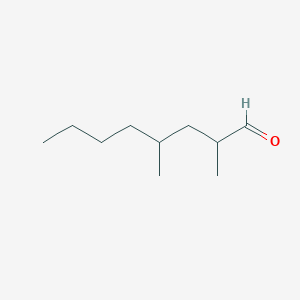



![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
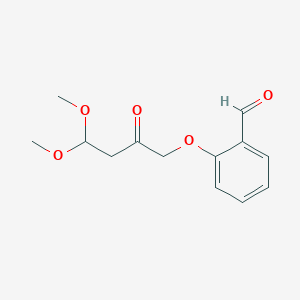
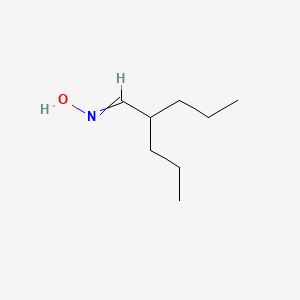
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
